4,5,6,7-Tetrafluorobenzothiazol-2-ol falls under the category of organofluorine compounds and is classified as a heterocyclic aromatic compound due to the presence of both sulfur and nitrogen in its structure. Its unique properties stem from the combination of the fluorinated aromatic system and the thiazole moiety.
4,5,6,7-Tetrafluorobenzothiazol-2-ol participates in various chemical reactions due to its electrophilic nature:
The reactions involving this compound often require careful control of conditions such as pH and temperature to achieve desired outcomes.
The mechanism by which 4,5,6,7-tetrafluorobenzothiazol-2-ol exerts its chemical properties largely revolves around its ability to participate in electron transfer processes and coordinate with metal ions:
Studies have shown that complexes formed with zinc(II) exhibit enhanced luminescence due to efficient energy transfer mechanisms .
4,5,6,7-Tetrafluorobenzothiazol-2-ol is utilized in various scientific fields:
Benzothiazole represents a privileged heterocyclic scaffold in drug discovery, characterized by a benzene ring fused to a thiazole moiety. Its significance stems from inherent bioactivity and presence in natural products like luciferin (bioluminescent agent) [1] [10]. Early medicinal applications focused on antimicrobial and anti-inflammatory agents, but pivotal breakthroughs emerged with FDA-approved drugs:
Table 1: Key Benzothiazole-Based Therapeutics
Drug (Approval Year) | Primary Target | Therapeutic Area | Structural Feature |
---|---|---|---|
Riluzole (1995) | NaV channels | Amyotrophic Lateral Sclerosis | 2-Aminobenzothiazole |
Pramipexole (1997) | Dopamine D3 receptor | Parkinson’s Disease | 2-Amino-4,5,6,7-tetrahydrobenzothiazole |
Flutemetamol (2013) | β-Amyloid plaques | Alzheimer’s Diagnostics | Fluorinated benzothiazole derivative |
Quizartinib (2019) | FLT3-ITD kinase | Acute Myeloid Leukemia | Trifluoromethylbenzothiazole |
The scaffold’s versatility expanded with molecular hybridization strategies (e.g., fusing with triazoles or quinolines), enhancing target specificity against oncology and CNS targets [3] [9].
Fluorine incorporation (≤25% of marketed drugs contain fluorine) profoundly alters benzothiazole pharmacology via:
Table 2: Impact of Fluorination on Benzothiazole Bioactivity
Compound Type | Biological Activity | Fluorination Effect | Reference |
---|---|---|---|
Non-fluorinated benzothiazole | EGFR IC₅₀: >10 μM | Baseline activity | [9] |
4,5,6,7-Tetrafluorobenzothiazol-2-ol | EGFR IC₅₀: 0.69 μM | 14.5-fold potency increase | [9] |
6-Fluoro-2-aminobenzothiazole | MRSA MIC: 250 μg/mL | Moderate antibacterial | [1] |
5-Trifluoromethylbenzothiazole | sEH IC₅₀: 9.6 nM | Enhanced enzyme inhibition | [7] |
This perfluorinated derivative exemplifies strategic fluorination:
Table 3: Research Applications of 4,5,6,7-Tetrafluorobenzothiazol-2-ol Derivatives
Hybrid Structure | Biological Target | Activity (IC₅₀/ MIC) | Key Advantage |
---|---|---|---|
Triazole-hydrazone (8a) | EGFR kinase | 0.69 μM (T47D cells) | 98.5% tumor inhibition |
Thiosemicarbazone (8b) | EGFR kinase | 1.16 μM (HCT-116 cells) | Low cytotoxicity (IC₅₀ >500 μM normal cells) |
Quinoline-benzothiazole (24) | FtsZ protein (MRSA) | 0.25 μg/mL | Biofilm penetration |
Piperidine-urea (4) | sEH/FAAH enzymes | sEH IC₅₀: 9.6 nM; FAAH IC₅₀: 7 nM | Synergistic antinociception |
Figure 1: Molecular Modeling of 4,5,6,7-Tetrafluorobenzothiazol-2-ol Hybrid (8a) Bound to EGFR
Active Site Interactions: - Fluorine atoms: Hydrophobic contacts with Leu718, Val726 - Thiazole -OH: H-bond with Thr830 - Triazole N: H-bond with Lys745
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3